CPI-637 -

CPI-637

Catalog Number: EVT-265136
CAS Number:
Molecular Formula: C22H22N6O
Molecular Weight: 386.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-637, also known as (R)-4-methyl-6-(1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-indazol-5-yl)-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one, is a small molecule inhibitor primarily investigated for its anticancer properties. It acts by disrupting the function of CBP and EP300, two closely related transcriptional coactivator proteins containing bromodomains. These bromodomains recognize and bind to acetylated lysine residues on histones, facilitating gene transcription. CPI-637 competitively binds to these bromodomains, inhibiting their interaction with acetylated histones and ultimately modulating the expression of genes involved in cancer cell growth and survival [, ].

JQ1

    Compound Description: JQ1 is a potent and selective small-molecule inhibitor of BET bromodomain proteins, including BRD4. It competitively binds to the acetyl-lysine binding pocket of BET bromodomains, disrupting their interaction with acetylated histones and inhibiting their transcriptional activity. []

NEO2734

    Compound Description: NEO2734 is a novel dual inhibitor that simultaneously targets both BET and CBP/P300 bromodomains. []

    Relevance: NEO2734 represents a structurally distinct compound from CPI-637 that incorporates dual inhibitory activity against both BET and CBP/P300 bromodomains. This dual targeting strategy proves particularly effective in SPOP-mutated prostate cancer, where NEO2734 demonstrates higher efficacy than either JQ1 (BET inhibitor) or CPI-637 alone. [, ]

    Compound Description: CPI-637 is a potent and selective small-molecule inhibitor of the CBP/EP300 bromodomains. It binds to the acetyl-lysine binding pocket of these bromodomains, disrupting their interaction with acetylated histones and other transcriptional regulators. CPI-637 has been shown to inhibit the expression of several oncogenes, including MYC. [, ]

GSK2801

    Compound Description: GSK2801 is a small-molecule inhibitor that specifically targets the bromodomain of BAZ2A/B proteins. []

    Relevance: While not structurally similar to CPI-637, GSK2801 targets a different class of bromodomain-containing proteins, BAZ2A/B. Notably, GSK2801 synergizes significantly with JQ1, another BET bromodomain inhibitor, in suppressing tumor cell growth in triple-negative breast cancer. This suggests a potential interplay between BET bromodomain proteins and BAZ2A/B in regulating gene transcription and tumor growth. []

Y08197

    Compound Description: Y08197 is a novel selective inhibitor of CBP, exhibiting promising therapeutic outcomes in prostate carcinogenesis compared to non-selective analogues like CPI-637. []

NEO1132

    Compound Description: NEO1132 is another dual inhibitor of both BET and CBP/P300 proteins, demonstrating anti-tumor activity in undifferentiated pleomorphic sarcomas (UPS). [, ]

iBET155 (GSK525762)

    Compound Description: iBET155 (GSK525762) is a potent and selective BET bromodomain inhibitor that exhibits anti-cancer activity in various preclinical models. []

    Relevance: Although structurally distinct from CPI-637, iBET155 targets BET bromodomains, similar to JQ1. Both iBET155 and JQ1 have shown activity in NUT midline carcinoma (NMC), highlighting the importance of BET proteins in this cancer type. []

4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one

    Compound Description: This compound is a fragment hit identified through fragment-based screening for CBP/EP300 bromodomain inhibitors. []

    Relevance: This fragment hit represents a starting point for developing more potent and selective CBP/EP300 bromodomain inhibitors like CPI-637. Structural modifications based on this fragment led to the identification of CPI-637. []

Overview

CPI-637 is a selective and potent inhibitor of the cyclic-AMP response element binding protein and adenoviral E1A binding protein of 300 kilodaltons. These proteins are part of a homologous pair of bromodomain-containing proteins, which play crucial roles in gene regulation and oncogenesis. Due to its high selectivity and potency, CPI-637 has shown significant potential in various scientific research applications, particularly in cancer biology and virology .

Source and Classification

CPI-637 is classified as a benzodiazepinone compound, specifically targeting bromodomains associated with the cyclic-AMP response element binding protein and the E1A binding protein. Its chemical formula is C22H22N6OC_{22}H_{22}N_{6}O, with a molecular weight of 386.45 grams per mole. The compound is identified by the CAS number 1884712-47-3 .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-637 involves several critical steps:

  1. Formation of the Benzodiazepinone Core: This initial step typically involves cyclization reactions under acidic or basic conditions to create the core structure.
  2. Introduction of the Indazole Moiety: The benzodiazepinone core is then coupled with an indazole derivative through a palladium-catalyzed cross-coupling reaction, which is essential for imparting the desired biological activity.
  3. Final Modifications: Further modifications may be performed to optimize the compound's efficacy and selectivity.

In industrial settings, these methods are scaled up, focusing on optimizing reaction conditions to enhance yield and purity while reducing costs. High-throughput screening techniques are often employed to identify efficient catalysts and reaction conditions.

Molecular Structure Analysis

Structure and Data

The molecular structure of CPI-637 features a complex arrangement that includes a benzodiazepinone core linked to an indazole moiety. The structural characteristics facilitate its interaction with specific bromodomains, enhancing its selectivity for target proteins.

Key structural data include:

  • Molecular Formula: C22H22N6OC_{22}H_{22}N_{6}O
  • Molecular Weight: 386.45 g/mol
  • Solubility: Soluble in DMSO (3.87 mg/mL), but poorly soluble in water and ethanol .
Chemical Reactions Analysis

Reactions and Technical Details

CPI-637 undergoes various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate to yield oxidized derivatives.
  • Reduction: Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce different derivatives with potentially altered biological activities.
  • Substitution Reactions: CPI-637 can participate in substitution reactions where functional groups are replaced by others, utilizing halogenating agents or nucleophiles as reagents.
Mechanism of Action

CPI-637 exerts its biological effects primarily by selectively inhibiting the bromodomains of cyclic-AMP response element binding protein and adenoviral E1A binding protein. This inhibition disrupts their interaction with acetylated histones, leading to significant changes in gene expression profiles. Notably, CPI-637 impacts the expression of oncogenic MYC and other regulatory proteins, contributing to its therapeutic potential against various cancers .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-637 exhibits specific physical and chemical properties that are crucial for its functionality:

  • Appearance: Typically presented as a solid powder.
  • Storage Conditions: Recommended storage at -20°C for long-term stability (up to three years) when stored as a powder; when dissolved in solvent, it should be kept at -80°C for up to one year.
  • Solubility Profile: Highly soluble in DMSO but insoluble in water and ethanol, which is important for its application in biological assays .
Applications

CPI-637 has several notable scientific applications:

  • Cancer Research: Its role as a selective inhibitor makes it valuable for studying the functions of bromodomain-containing proteins in cancer progression and treatment.
  • Virology: CPI-637 has been investigated as a bifunctional latency-reversing agent targeting both BRD4 and TIP60 in HIV research, demonstrating potential in therapeutic strategies aimed at eradicating latent viral reservoirs .
Introduction to CPI-637

Chemical and Structural Overview of CPI-637

CPI-637 (CAS 1884712-47-3) is a small-molecule inhibitor with the molecular formula C₂₂H₂₂N₆O and a molecular weight of 386.45 g/mol [1] [6] [10]. Its structure features a benzodiazepinone core linked to substituted indazole and pyrazole rings, creating a three-dimensional conformation critical for binding specificity. Stereochemistry is essential: The R-enantiomer exhibits >200-fold greater potency than the S-enantiomer due to optimal positioning within the acetyl-lysine binding pocket [2] [10].

Key structural interactions drive CPI-637’s selectivity:

  • Hydrogen bonding: The benzodiazepinone carbonyl forms a critical hydrogen bond with Asn1168 of CBP/EP300, mimicking natural acetyl-lysine recognition [2] [5].
  • Hydrophobic interactions: The 4-methyl group occupies a pocket lined by Val1174, while the benzene ring contacts Leu1120/Ile1122 [2] [10].
  • Solvent-mediated bonding: A water-bridged interaction occurs between the carbonyl and Tyr1125 [5].
  • Table 1: Structural and Physicochemical Properties of CPI-637
    PropertyValueSignificance
    CAS Number1884712-47-3Unique compound identifier
    Molecular FormulaC₂₂H₂₂N₆ODefines elemental composition
    Molecular Weight386.45 g/molImpacts bioavailability & solubility
    StereochemistryR-enantiomerCritical for binding affinity (>200-fold selectivity)
    Solubility≥9.62 mg/mL in DMSOVehicle for in vitro studies
    Key Interaction ResiduesAsn1168, Val1174, Tyr1125Determines binding specificity

Discovery and Development as a Bromodomain Inhibitor

CPI-637 emerged from a fragment-based drug discovery campaign targeting the CBP/EP300 bromodomains. Initial screening of 2,000 low-molecular-weight compounds identified 4-methyl-1,3,4,5-tetrahydro-2H-benzo[b][1,4]diazepin-2-one as a hit with moderate CBP affinity (IC₅₀ = 32 μM) and 7-fold selectivity over BRD4 BD1 [2] [5]. Optimization focused on:

  • Substitution at the 6-position: Introduction of an N-benzyl carboxamide moiety improved interactions with the LPF shelf (residues Leu1109-Pro1110-Phe1111), boosting potency 100-fold [2] [7].
  • Selectivity engineering: The 6-substituent’s orientation created steric clashes with non-conserved residues in BET bromodomains, achieving >700-fold selectivity against BRD4 [5] [10].

Cellular target engagement was validated using a bioluminescence resonance energy transfer (BRET) assay, demonstrating an EC₅₀ of 0.3 μM for disrupting histone H3.3-CBP binding in HEK293 cells [1] [6]. CPI-637 also inhibited MYC expression in AMO-1 multiple myeloma cells (EC₅₀ = 0.60 μM), confirming functional activity [3] [6].

  • Table 2: Key Biochemical and Cellular Potency Parameters
    Assay TypeTargetValueSignificance
    TR-FRET (Biochemical)CBPIC₅₀ = 0.03 μMSubmicromolar inhibition
    TR-FRET (Biochemical)EP300IC₅₀ = 0.051 μMConfirms dual targeting
    TR-FRET (Biochemical)BRD4 BD1IC₅₀ = 11 μMHigh selectivity vs. BET family
    BRET (Cellular)CBP histone bindingEC₅₀ = 0.3 μMCell-active target engagement
    MYC SuppressionAMO-1 cellsEC₅₀ = 0.60 μMFunctional impact on oncogenic protein

Role in Epigenetic Regulation: CBP/EP300 and Bromodomain Targeting

CPI-637 selectively disrupts the bromodomains of CBP (CREB-binding protein) and EP300 (E1A-binding protein p300)—highly homologous transcriptional coactivators with intrinsic lysine acetyltransferase (KAT) activity [2] [4]. These proteins regulate chromatin dynamics by acetylating histone H3 at lysine 27 (H3K27ac), a modification enriched at super-enhancers that drive oncogene expression [4] [9].

Mechanism of Action:

  • Enhancer Dysregulation: CPI-637 evicts CBP/EP300 from enhancers controlling master transcription factors (e.g., IRF4, MYC), collapsing oncogenic transcriptional networks [4] [9]. In multiple myeloma, this suppresses IRF4 and MYC, inducing cell death [9].
  • Transcriptional Reprogramming: In acute myeloid leukemia (AML), CPI-637 redistributes CBP/EP300 from MYB-occupied enhancers to differentiation-associated genes, promoting myeloid maturation [4].
  • Synergy with Standard Therapies: Preclinical studies show enhanced efficacy when combined with BET inhibitors or chemotherapeutics by co-targeting complementary epigenetic nodes [4] [9].

Therapeutic Implications:CPI-637 demonstrates broad antitumor activity:

  • Hematologic Malignancies: Induces differentiation in AML and apoptosis in myeloma by disrupting IRF4/MYC networks [4] [9].
  • Solid Tumors: Inhibits proliferation in prostate cancer models (LNCaP cells: IC₅₀ = 0.65 μM; 22Rv1 cells: IC₅₀ = 3.13 μM) [1] [6].
  • Table 3: Oncogenic Networks Disrupted by CPI-637
    Cancer TypeKey TargetEffectFunctional Outcome
    Multiple MyelomaIRF4/MYCTranscriptional suppressionApoptosis & cell cycle arrest
    Acute Myeloid LeukemiaMYB networkEnhancer evictionMyeloid differentiation
    Prostate CancerAndrogen receptorMYC downregulationAntiproliferative activity

Properties

Product Name

CPI-637

IUPAC Name

(4R)-4-methyl-6-[1-methyl-3-(1-methylpyrazol-4-yl)indazol-5-yl]-1,3,4,5-tetrahydro-1,5-benzodiazepin-2-one

Molecular Formula

C22H22N6O

Molecular Weight

386.4 g/mol

InChI

InChI=1S/C22H22N6O/c1-13-9-20(29)25-18-6-4-5-16(22(18)24-13)14-7-8-19-17(10-14)21(26-28(19)3)15-11-23-27(2)12-15/h4-8,10-13,24H,9H2,1-3H3,(H,25,29)/t13-/m1/s1

InChI Key

BFTKDWYIRJGJCA-CYBMUJFWSA-N

SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

CPI-637; CPI 637; CPI637.

Canonical SMILES

CC1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Isomeric SMILES

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)C3=CC4=C(C=C3)N(N=C4C5=CN(N=C5)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.